2-Amino-3-fluoropropanoic acid
CAS No.: 16652-37-2
VCID: VC21540659
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-3-fluoropropanoic acid, also known as 3-fluoroalanine, is a fluorinated amino acid with the molecular formula C₃H₆FNO₂ and a molecular weight of 107.08 g/mol . It is a derivative of the naturally occurring amino acid alanine, where a fluorine atom replaces one of the hydrogen atoms on the carbon chain. This compound is of interest in various biochemical and pharmaceutical applications due to its unique properties. Synthesis and ApplicationsThe synthesis of 2-amino-3-fluoropropanoic acid can involve various methods, including electrophilic fluorination reactions and asymmetric synthesis techniques to achieve enantiopure forms . This compound is used in research related to fluorinated biomolecules, which have applications in pharmaceuticals and biochemistry. Biological Significance2-Amino-3-fluoropropanoic acid is a fluorinated analog of alanine, which is a non-essential amino acid important in various biological processes. The introduction of fluorine into amino acids can alter their metabolic pathways and interactions with enzymes, making them useful in studying biochemical mechanisms and developing new drugs. Research FindingsRecent research has focused on the synthesis and applications of fluorinated amino acids, including 2-amino-3-fluoropropanoic acid. These compounds are explored for their potential in creating novel pharmaceuticals and understanding biochemical pathways. For instance, fluorinated amino acids can be used to study protein structure and function by incorporating them into proteins and observing changes in activity or stability. |
---|---|
CAS No. | 16652-37-2 |
Product Name | 2-Amino-3-fluoropropanoic acid |
Molecular Formula | C3H6FNO2 |
Molecular Weight | 107.08 g/mol |
IUPAC Name | 2-amino-3-fluoropropanoic acid |
Standard InChI | InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) |
Standard InChIKey | UYTSRQMXRROFPU-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)N)F |
Canonical SMILES | C(C(C(=O)O)N)F |
Synonyms | 3-fluoro-D-alanine 3-fluoroalanine 3-fluoroalanine, (D-Ala)-isomer 3-fluoroalanine, (DL-Ala)-isomer 3-fluoroalanine, (L-Ala)-isomer beta-fluoroalanine |
PubChem Compound | 37164 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume